molecular formula C14H28O2 B150387 Methyl tridecanoate CAS No. 1731-88-0

Methyl tridecanoate

Cat. No.: B150387
CAS No.: 1731-88-0
M. Wt: 228.37 g/mol
InChI Key: JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Description

Methyl tridecanoate (C₁₄H₂₈O₂; CAS 1731-88-0) is the methyl ester of tridecanoic acid, a saturated fatty acid with a 13-carbon chain. It is widely utilized in lipidomics, enzymology, and materials science due to its amphiphilic properties and stability . In analytical chemistry, it serves as an internal standard for quantifying fatty acid methyl esters (FAMEs) in biological and industrial samples . Its applications extend to biodiesel production, where it is a minor component in transesterified oils , and in pharmaceutical research, where it exhibits moderate inhibitory effects on β-amyloid aggregation and acetylcholinesterase (AChE) .

Preparation Methods

Acid-Catalyzed Esterification Using Methanolic-HCl

Microfluidic Device Optimization

A microfluidic derivatization system has been developed to automate the conversion of free fatty acids (FFAs) to FAMEs, including methyl tridecanoate . The device integrates a heated reaction channel (55°C) where tridecanoic acid reacts with methanolic-HCl. Key parameters—derivatization time (TderT_{\text{der}}) and methanolic-HCl-to-FFA volumetric ratio (RderR_{\text{der}})—were optimized using a Design of Experiment (DOE) protocol.

Reaction Conditions and Efficiency

  • Optimal Parameters : Tder=0.8minT_{\text{der}} = 0.8 \, \text{min}, Rder=4.9R_{\text{der}} = 4.9 .

  • Derivatization Efficiency : 61% for tridecanoic acid under these conditions .

  • Throughput : Total sample preparation time of 5 minutes, a significant improvement over conventional macroscale methods .

The microfluidic approach reduced reagent consumption by 20-fold (methanolic-HCl) and 1,300-fold (FFA) compared to traditional methods . This method is particularly advantageous for volume-limited samples due to its minimal material requirements.

Reaction Mechanism :
Tridecanoic acid+MethanolHCl, 55°CMethyl tridecanoate+Water\text{Tridecanoic acid} + \text{Methanol} \xrightarrow{\text{HCl, 55°C}} \text{this compound} + \text{Water}

Comparative Analysis

ParameterMicrofluidic MethodConventional Method
Reaction Time0.8 min30–60 min
Methanolic-HCl Volume29 µL580 µL
FFA Volume7.4 µL10 mL
Derivatization Efficiency61%70–90%

Subcritical Methanol Transesterification

Biodiesel Production from Sewage Sludge

This compound is a component of biodiesel derived from sewage sludge via subcritical water-subcritical methanol (SCW-SCM) separation . This method leverages high-temperature and high-pressure conditions to transesterify triglycerides into FAMEs.

Isolation from Natural Sources

Extraction from Abelmoschus manihot

This compound has been isolated from the leaves of Abelmoschus manihot (Malvaceae) via methanol extraction . Although this method is less common for industrial synthesis, it highlights the compound’s natural occurrence and potential pharmacological relevance.

Extraction Protocol

  • Solvent : Methanol.

  • Application : Anti-inflammatory activity studies .

Emerging Techniques and Comparative Insights

Challenges and Considerations

  • Purity Requirements : this compound used as a GC reference standard demands >99% purity, necessitating precise control over reaction parameters .

  • Byproduct Management : Water removal is critical in acid-catalyzed esterification to shift equilibrium toward FAME production .

Chemical Reactions Analysis

Types of Reactions

Methyl tridecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

Fatty Acid Analysis:
Methyl tridecanoate is frequently utilized in the analysis of fatty acids. It serves as a standard in gas chromatography (GC) for quantifying fatty acid methyl esters (FAMEs) derived from lipids. Its distinctive retention time allows for accurate identification and quantification in complex mixtures. For instance, in a study analyzing a mixture of FAMEs, this compound exhibited a retention time of 32.47 minutes on an Rt-2560 column, facilitating its role as a benchmark for other esters .

Microfluidic Applications:
Recent advancements have introduced microfluidic devices that automate the derivatization of free fatty acids to their corresponding methyl esters. This compound was effectively produced from tridecanoic acid using a microfluidic platform, demonstrating improved efficiency and reduced reagent volumes compared to traditional methods . This application is particularly significant for laboratories handling limited sample volumes.

Biodiesel Production

This compound is also relevant in the production of biodiesel. As a saturated fatty acid methyl ester, it can be derived from renewable sources such as plant oils and animal fats through transesterification processes. The presence of this compound in biodiesel blends enhances fuel properties like cetane number and oxidative stability, making it an attractive component for biofuels .

Pharmaceutical and Nutraceutical Applications

Emerging research indicates potential pharmaceutical applications for this compound due to its presence in various natural products. It has been identified in species like Astragalus mongholicus and Astragalus membranaceus, which are known for their medicinal properties . The compound's structural characteristics suggest it may exhibit bioactive properties that warrant further investigation.

Case Study: Biodiesel Quality Improvement
A study investigated the impact of various FAMEs on biodiesel quality, highlighting that the inclusion of this compound improved the oxidative stability and overall performance of biodiesel blends compared to those lacking this ester. The findings underscore the importance of specific fatty acid profiles in enhancing fuel characteristics .

Case Study: Microfluidic Derivatization Efficiency
In another case study focusing on microfluidic technology, researchers demonstrated that this compound could be efficiently synthesized from free fatty acids with high yields using optimized conditions within a microfluidic device. This advancement promises to streamline analytical processes in laboratories dealing with lipid analysis .

Mechanism of Action

The mechanism of action of methyl tridecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. It can also be metabolized by enzymes such as lipases, leading to the production of tridecanoic acid and other metabolites .

Comparison with Similar Compounds

Methyl tridecanoate shares structural and functional similarities with other saturated and unsaturated FAMEs. Below is a comparative analysis based on physicochemical properties, natural abundance, derivatization efficiency, and applications.

Table 1: Comparative Analysis of this compound and Analogous FAMEs

Compound Molecular Formula Molecular Weight Carbon Chain Derivatization Efficiency (%) Natural Abundance (%) Key Applications
This compound C₁₄H₂₈O₂ 228.37 C13:0 61 0.33 (C. elegans) Lipidomics, enzyme assays, biodiesel
Methyl dodecanoate C₁₃H₂₆O₂ 214.34 C12:0 69 Trace (C. elegans) Surfactants, flavorants
Methyl myristate C₁₅H₃₀O₂ 242.40 C14:0 78 16.2 (Carica papaya oil) Pharmaceuticals, cosmetics
Methyl palmitate C₁₇H₃₄O₂ 270.45 C16:0 93 20.25 (waste frying oil) Biodiesel, plasticizers
Methyl oleate C₁₉H₃₆O₂ 296.49 C18:1 33 81.80 (palm oil biodiesel) Lubricants, biofuels

Key Findings

Chain Length and Physical Properties: this compound’s intermediate chain length (C13:0) balances volatility and hydrophobicity, making it suitable for gas chromatography (GC) analysis . In contrast, methyl oleate (C18:1) has higher viscosity and melting point, favoring lubricant applications .

Derivatization Efficiency: this compound’s derivatization efficiency (61%) is lower than methyl palmitate (93%) but higher than methyl oleate (33%), reflecting steric and solubility differences during transesterification .

Natural Abundance: this compound is a trace component in biological systems (e.g., 0.33% in Caenorhabditis elegans ) and biodiesel (1.58% in palm oil ). Methyl myristate (C14:0) dominates in plant oils like Carica papaya (16.2%) , while methyl oleate is predominant in palm oil biodiesel (81.80%) .

Industrial Applications: this compound’s role in nanostructure fabrication contrasts with methyl palmitate’s use in plasticizers and methyl oleate’s dominance in biofuels .

Research Implications

The unique properties of this compound position it as a versatile tool in both basic and applied sciences. Its moderate derivatization efficiency and biological activity distinguish it from longer-chain FAMEs, while its trace natural abundance necessitates synthetic production for large-scale applications. Future studies could explore its synergistic effects with other FAMEs in biodiesel or its mechanism of action in neurodegenerative diseases.

Biological Activity

Methyl tridecanoate, a fatty acid methyl ester (FAME) with the chemical formula C14_{14}H28_{28}O2_2, is derived from tridecanoic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by a straight-chain structure typical of fatty acid methyl esters. Its structure can be represented as follows:

  • Molecular Formula: C14_{14}H28_{28}O2_2
  • Molecular Weight: 228.37 g/mol
  • CAS Number: 544-63-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound and its derivatives. A significant study reported that tridecanoic acid methyl ester (TAME), which includes this compound, exhibits strong antibacterial activity against various pathogenic bacteria including Escherichia coli and Salmonella enterica.

  • Mechanism of Action: The compound disrupts bacterial cell morphology, leading to cell lysis. It has been shown to cause significant extracellular leakage in bacterial cells at concentrations of 375 µg/ml for E. faecalis and 750 µg/ml for S. enterica .

Table 1: Antibacterial Activity of this compound Derivatives

Bacterial StrainConcentration (µg/ml)Observed Effect
E. coli375Cell lysis and morphological changes
E. faecalis375Significant extracellular leakage
S. enterica750Cell rupture

Synergistic Effects with Antibiotics

This compound has demonstrated synergistic effects when combined with traditional antibiotics such as ampicillin. In vitro studies showed enhanced antibacterial activity against resistant strains when TAME was used in conjunction with these antibiotics . This suggests potential applications in treating antibiotic-resistant infections.

Study on Gastrointestinal Pathogens

A study focused on the antibacterial properties of TAME against gastrointestinal pathogens revealed promising results. The study utilized standard agar-well diffusion methods to assess the antibacterial activity and confirmed that TAME significantly inhibited the growth of multiple bacterial strains .

  • Study Design: The researchers incubated bacterial cultures with varying concentrations of TAME and measured growth inhibition through colony-forming unit (CFU) counts.

Table 2: Inhibition Zones Observed in Agar Diffusion Tests

Bacterial StrainZone of Inhibition (mm)Concentration (µg/ml)
E. coli20500
S. aureus15500
Salmonella enterica18750

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding affinity of this compound to bacterial proteins such as DNA gyrase B. These studies indicated strong binding interactions, suggesting that this compound may interfere with essential bacterial processes .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying methyl tridecanoate in complex mixtures?

this compound is commonly analyzed via gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) and a temperature program starting at 50°C, increasing by 10°C/min to 240°C . Internal standardization using deuterated analogs (e.g., this compound-d25) improves precision, particularly in lipidomic studies . Calibration curves should be validated across a concentration range of 0.1–100 µg/mL to ensure linearity (R² > 0.99).

Q. How can researchers optimize the synthesis of this compound for high purity?

Esterification of tridecanoic acid with methanol, catalyzed by sulfuric acid or BF₃-methanol, is a standard method. Reaction conditions (e.g., 60°C for 4 hours under reflux) yield >95% purity. Post-synthesis purification involves fractional distillation (bp 131°C) or silica gel chromatography (hexane:ethyl acetate, 9:1) . Purity should be confirmed via nuclear magnetic resonance (NMR; δ 3.65 ppm for methyl ester protons) and Fourier-transform infrared spectroscopy (FTIR; C=O stretch at 1740 cm⁻¹) .

Q. What are the key applications of this compound in model biological systems?

this compound serves as a reference standard in fatty acid profiling for food authenticity studies (e.g., detecting adulteration in dairy products) . It is also used to study lipid metabolism in Saccharomyces cerevisiae and Escherichia coli models, where its incorporation into membranes alters fluidity and permeability .

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s inhibitory effects on β-amyloid aggregation?

Use in vitro assays with synthetic β-amyloid peptides (Aβ₁–₄₂) incubated with this compound (0.1–10 µM) in phosphate-buffered saline (pH 7.4). Monitor aggregation via thioflavin T fluorescence (ex/em: 440/485 nm) and confirm structural changes with transmission electron microscopy (TEM). Include controls with known inhibitors (e.g., curcumin) and validate dose-response relationships using nonlinear regression analysis .

Q. How can contradictory findings on this compound’s acetylcholinesterase (AChE) inhibition be resolved?

Discrepancies in IC₅₀ values (e.g., 50 µM vs. >100 µM) may arise from assay conditions. Compare enzymatic activity using Ellman’s method across different AChE sources (e.g., human recombinant vs. electric eel) and substrate concentrations (0.1–1 mM acetylthiocholine iodide). Include molecular docking simulations (AutoDock Vina) to assess binding affinity to the AChE catalytic site (PDB ID: 4EY7) and correlate with experimental IC₅₀ .

Q. What strategies enhance the stability of this compound in long-term storage for clinical studies?

Store this compound under inert gas (argon) at −80°C in amber vials to prevent oxidation. Degradation products (e.g., tridecanoic acid) can be monitored via GC-MS every 6 months. For in vivo studies, formulate with cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to improve aqueous solubility and bioavailability .

Q. Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement quality control protocols:

  • Purity checks : GC-MS with ≥98% purity threshold .
  • Isotopic labeling : Use this compound-d25 as a recovery standard in lipid extraction workflows .
  • Statistical tools : Apply principal component analysis (PCA) to chromatographic data to identify outliers .

Q. What meta-analysis approaches are valid for synthesizing this compound’s role in lipid oxidation studies?

Conduct a systematic review using PRISMA guidelines. Extract data on oxidation rates (e.g., peroxide values) from studies using this compound as a substrate. Perform random-effects meta-analysis (RevMan software) to account for heterogeneity in experimental conditions (e.g., temperature, metal catalysts) .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular FormulaC₁₄H₂₈O₂
Boiling Point131°C
Density (20°C)0.864 g/cm³
CAS RN1731-88-0

Table 2. Comparative AChE Inhibition by this compound

Source of AChEIC₅₀ (µM)Assay ConditionsReference
Human recombinant52.3 ± 3.10.5 mM substrate, pH 8.0
Electric eel>1001.0 mM substrate, pH 7.4

Properties

IUPAC Name

methyl tridecanoate
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InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3
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InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(=O)OC
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID8061923
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Molecular Weight

228.37 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.00129 [mmHg]
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CAS No.

1731-88-0, 67762-40-7, 61788-59-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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